

Losartan Carboxaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Losartan Carboxaldehyde*

Cat. No.: *B193158*

[Get Quote](#)

Losartan Carboxaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losartan Carboxaldehyde, also known as EXP3179, is a crucial intermediate in the metabolic pathway of the widely prescribed antihypertensive drug, Losartan. While not the primary active metabolite responsible for angiotensin II receptor blockade, **Losartan Carboxaldehyde** exhibits its own distinct pharmacological activities, including anti-inflammatory and anti-aggregatory properties. This document provides an in-depth technical overview of the chemical structure, properties, synthesis, and analytical methodologies related to **Losartan Carboxaldehyde**, intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

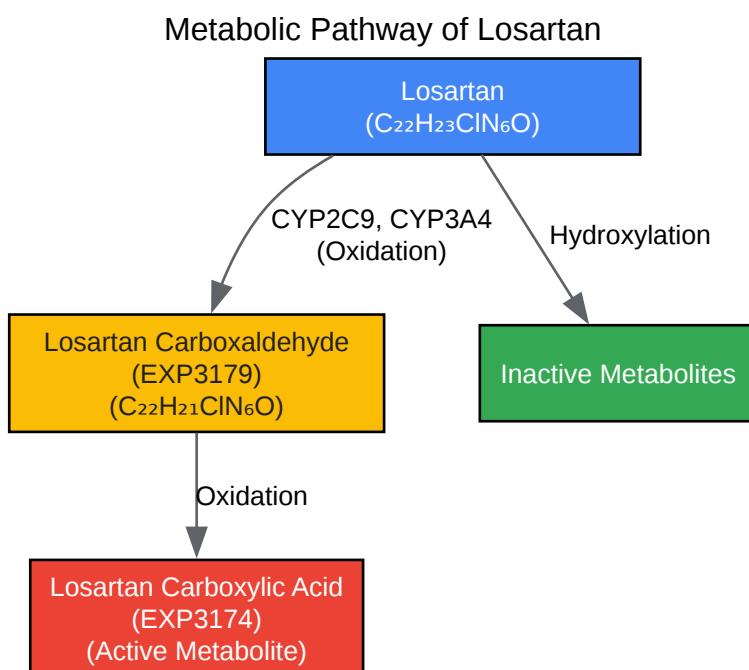
Chemical Structure and Identifiers

Losartan Carboxaldehyde is structurally characterized by a substituted imidazole ring linked to a biphenyl-tetrazole moiety. The key functional group that distinguishes it from its parent compound, Losartan, is the carboxaldehyde group at the 5-position of the imidazole ring.

Identifier	Value
IUPAC Name	2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde ^[1]
CAS Number	114798-36-6 ^{[2][3][4][5]}
Molecular Formula	C ₂₂ H ₂₁ ClN ₆ O ^{[2][3][4][6][7]}
SMILES	CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl
InChI	InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28) ^{[1][3]}
InChIKey	FQZSMTSTFMNWQF-UHFFFAOYSA-N ^{[1][3]}
Synonyms	DuP-167, E3179, EXP3179 ^{[2][3][4]}

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Losartan Carboxaldehyde**.


Property	Value
Molecular Weight	420.9 g/mol ^{[1][2][3]}
Appearance	Yellow Solid ^[8]
Solubility	Soluble in Ethanol (<30 mg/ml), DMSO (30 mg/ml), and Dimethylformamide (30 mg/ml). ^{[2][3]}
Melting Point	153-155 °C ^[9]

Biological Activity and Signaling Pathways

Losartan Carboxaldehyde is an intermediate aldehyde metabolite of the angiotensin II type 1 receptor antagonist, losartan.[8] It is formed in the liver from losartan by the cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4.[3][10] Unlike the primary active metabolite, EXP-3174, **Losartan Carboxaldehyde** does not significantly block angiotensin receptors.[8][2] Instead, it exhibits unique biological activities:

- Inhibition of COX-2 Expression: It has been shown to inhibit the expression of endothelial cyclooxygenase (COX)-2, which contributes to its anti-inflammatory actions.[8][2]
- Anti-inflammatory and Anti-aggregatory Effects: At a concentration of 1 μ M, it can block the upregulation of ICAM-1 mRNA and the COX-dependent generation of thromboxane A₂ and prostaglandin F₂ α .[8][2] It also inhibits platelet aggregation induced by arachidonic acid.[3]
- PPAR γ Agonism: **Losartan Carboxaldehyde** acts as a partial agonist of the peroxisome proliferator-activated receptor γ (PPAR γ) with an EC₅₀ of 17.1 μ M.[8][3] This activity may contribute to insulin-sensitizing effects.

Below is a diagram illustrating the metabolic pathway of Losartan.

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Losartan to its metabolites.

Experimental Protocols

Synthesis of Losartan Carboxaldehyde from Losartan

This protocol describes the oxidation of the hydroxymethyl group of Losartan to the corresponding aldehyde, **Losartan Carboxaldehyde**.

Materials:

- Losartan
- Manganese Dioxide (MnO_2)
- Chloroform (CHCl_3)
- Stirring apparatus
- Filtration apparatus

Procedure:

- A mixture of Losartan (10 g, 0.024 mol) and an excess of MnO_2 (50 g) in 200 mL of CHCl_3 is prepared.
- The mixture is stirred at room temperature for 10 hours.
- The reaction progress can be monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is filtered to remove the MnO_2 .
- The filtrate, containing **Losartan Carboxaldehyde**, is collected and the solvent is evaporated to yield the product.

Synthesis of EXP-3174 from Losartan Carboxaldehyde

This section outlines four different methods for the oxidation of **Losartan Carboxaldehyde** to its active carboxylic acid metabolite, EXP-3174.[11]

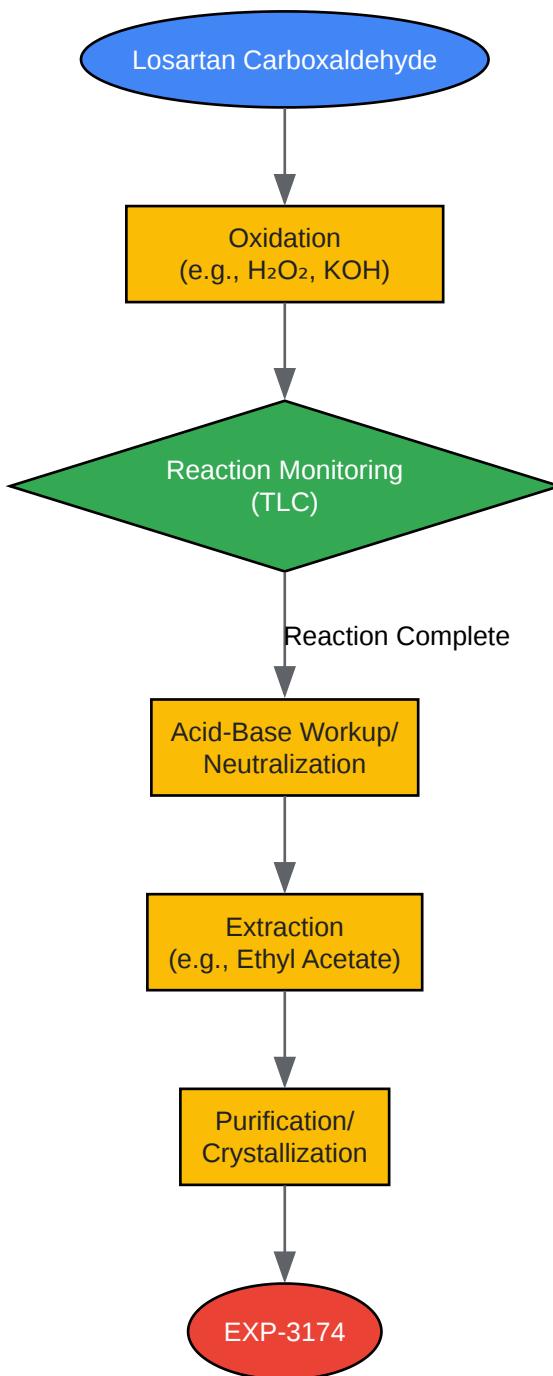
Procedure A: Sodium Hydroxide

- A mixture of Losartan 5-carboxaldehyde (4.5 g, 0.011 mol) and NaOH (2.25 g, 0.056 mol) in 100 mL of water is stirred for 15 minutes.[9]

Procedure B: Hydrogen Peroxide and Potassium Hydroxide

- To a stirring solution of aqueous KOH 50% (3.2 mL, 28.4 mmol) and Losartan 5-carboxaldehyde (3 g, 7.1 mmol) in methanol (25 mL) at 65 °C, add hydrogen peroxide (30%, 5.7 mL, 56.8 mmol) dropwise.
- The mixture is stirred for 20 minutes.
- After completion, the reaction is cooled and acidified with concentrated HCl to obtain the 5-carboxylate derivative.[11]

Procedure C: Oxone


- A mixture of Losartan 5-carboxaldehyde (1.5 g, 3.6 mmol) and oxone (potassium peroxymonosulfate) (0.55 g, 3.6 mmol) is dissolved in 10 mL of DMF.
- The reaction mixture is stirred for 5 hours.[11]

Procedure D: Palladium on Carbon, Sodium Borohydride, and Potassium Hydroxide

- A catalytic amount of Pd/C is added to 10 mL of H₂O.
- 0.6 mmol of NaBH₄ is slowly added to this suspension, followed by 1 g (18 mmol) of KOH.
- Then, 2.5 g (5.9 mmol) of Losartan 5-carboxaldehyde is added to the suspension.
- The reaction mixture is stirred overnight under the air at room temperature for 10 hours.[11]

The following diagram illustrates a general workflow for the synthesis and purification of EXP-3174 from **Losartan Carboxaldehyde**.

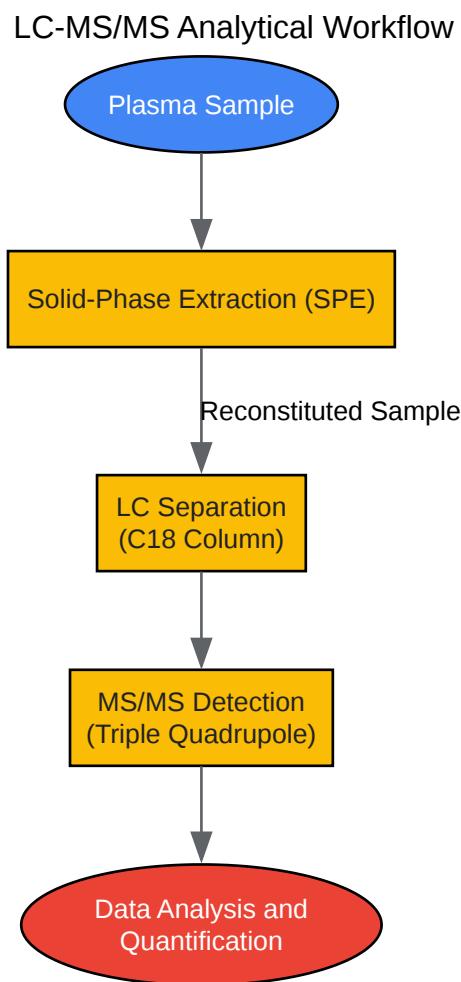
General Synthesis Workflow for EXP-3174

[Click to download full resolution via product page](#)

Caption: Synthesis and purification of EXP-3174.

Analytical Method: LC-MS/MS for Losartan and its Metabolites

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the simultaneous quantification of Losartan and its metabolites, including the carboxylic acid, in human plasma.[12][13] While a specific protocol for the carboxaldehyde is not detailed, a similar approach would be applicable.


Sample Preparation (Solid-Phase Extraction - SPE):

- To 500 μ L of human plasma, add an appropriate internal standard (e.g., Irbesartan).
- Condition an Oasis HLB SPE cartridge with methanol followed by HPLC-grade water.
- Load the plasma sample onto the conditioned cartridge.
- Wash the cartridge with HPLC-grade water, followed by 5% methanol in water.
- Elute the analytes with methanol.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.[12]

Instrumentation and Conditions:

- Liquid Chromatograph: An HPLC system capable of gradient elution.
- Column: A C₁₈ column is commonly used.[13]
- Mobile Phase: A typical mobile phase consists of a mixture of methanol and 0.1% v/v formic acid (e.g., 85:15, v/v).[13]
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ionization mode.
- Mass Transitions: The specific mass transition for **Losartan Carboxaldehyde** would need to be determined, similar to how it has been for Losartan (m/z 423.1 to 207.2) and its carboxylic acid metabolite (m/z 437.1 to 235.2).[13]

The following diagram outlines the analytical workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for LC-MS/MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Losartan carboxaldehyde | C22H21CIN6O | CID 9802264 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. Losartan Carboxaldehyde - CAS - 114798-36-6 | Axios Research [axios-research.com]
- 6. Losartan Carboxaldehyde-d3 | C22H21CIN6O | CID 45038506 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. Losartan Carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. Losartan Carboxaldehyde | 114798-36-6 [chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Losartan | C22H23CIN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Losartan Carboxaldehyde chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b193158#losartan-carboxaldehyde-chemical-structure-and-properties\]](https://www.benchchem.com/product/b193158#losartan-carboxaldehyde-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com